molecular formula C18H17ClN4O4S B2512268 N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251616-71-3

N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Cat. No. B2512268
CAS RN: 1251616-71-3
M. Wt: 420.87
InChI Key: KAUSIYSRYOEGQC-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17ClN4O4S and its molecular weight is 420.87. The purity is usually 95%.
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Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazole derivatives are known for their wide range of biological activities, making them an interesting topic for scientists. The structural feature of the 1,3,4-oxadiazole ring, similar to pyridine nitrogen atoms, enables effective binding with various enzymes and receptors through numerous weak interactions. This characteristic has led to the development of 1,3,4-oxadiazole-based compounds with high therapeutic potency used in treating various ailments. These compounds exhibit anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal effects. The extensive research and development in this area underline the potential value of such compounds in medicinal chemistry (Verma et al., 2019).

Biological Activities of Acetamide and Formamide Derivatives

A review of acetamide, formamide, and their mono and dimethyl derivatives updates the understanding of their biological consequences in humans. These chemicals continue to have commercial significance, with new information significantly adding to our knowledge of their biological effects. This reflects the varied biological responses these chemicals elicit, based on their chemistry and proposed usage. Such research offers a deeper understanding of how structurally similar compounds to "N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" might interact with biological systems (Kennedy, 2001).

Antitubercular Activity of Oxadiazole Derivatives

The modification of certain structures, including the isoniazid (INH) structure, with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, demonstrated significant in vitro anti-tubercular activity. This suggests that compounds with structural similarities to "N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide" might hold potential in developing new leads for anti-tuberculosis compounds, highlighting the importance of such chemical structures in drug development (Asif, 2014).

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O4S/c1-10-21-18(27-23-10)11-4-5-17(20-8-11)28-9-16(24)22-13-6-12(19)14(25-2)7-15(13)26-3/h4-8H,9H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUSIYSRYOEGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-((5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

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